BenchChemオンラインストアへようこそ!

Viminol

Opioid Pharmacology Receptor Binding Stereoisomer Potency

Viminol (CAS 21363-18-8) is a structurally unique opioid built on an α‑pyrryl‑2‑aminoethanol scaffold, distinct from classical opioids. Its racemic mixture of six stereoisomers gives a built‑in mixed μ‑opioid agonist/antagonist profile: the R2 isomer is ~5.5× more potent than morphine, while the S2 isomer antagonizes to minimize dependence liability. Clinically, 70 mg oral viminol matches 30 mg codeine efficacy without CYP2D6 pharmacogenetic variability. This stereochemical toolbox enables precise μ‑receptor SAR mapping, biased signaling studies, and opioid neuroplasticity research that conventional opioids cannot support. Procure high‑purity viminol to advance your analgesic research with a cleaner, directly active tool.

Molecular Formula C21H31ClN2O
Molecular Weight 362.9 g/mol
CAS No. 21363-18-8
Cat. No. B1683830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViminol
CAS21363-18-8
Synonyms1-(1-(2-chlorobenzyl)-2-pyrrolyl)-2-(di-sec-butylamino)ethanol
diviminol
viminol
viminol, 1alphaS-(alphaR*(R*,S*))-isomer
viminol, alphaR*(R*,S*)-isomer
viminol, alphaR-(alphaR*(R*,S*))-isomer
viminol, alphaR-(alphaR*(S*,S*))-isomer
viminol, alphaS-(alphaR*(R*,R*))-isomer
viminol, alphaS-(alphaR*(S*,S*))-isomer
Z 424
Z-424
Molecular FormulaC21H31ClN2O
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC
InChIInChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3
InChIKeyZILPIBYANAFGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Viminol (CAS 21363-18-8): A Unique α-Pyrryl-2-Amino-Ethanol Opioid Analgesic for Research and Comparative Studies


Viminol (CAS 21363-18-8) is a synthetic opioid analgesic that is structurally unique among opioids, based on an α-pyrryl-2-aminoethanol scaffold rather than the phenanthrene, benzomorphan, phenylpiperidine, or diphenylpropylamine frameworks of classical opioids [1]. Developed by Zambon in the 1960s and marketed as Dividol, viminol is a racemic mixture of six stereoisomers with varying opioid receptor activities, including both μ-opioid agonist and antagonist properties [2]. Viminol is indicated as both an analgesic and antitussive agent, with a maximum clinical trial phase of II [1].

Why Viminol (CAS 21363-18-8) Cannot Be Simply Substituted with Morphine or Codeine in Research Models


Generic substitution of viminol with other opioid analgesics is scientifically unsound due to fundamental differences in stereochemical composition, receptor pharmacology, and clinical efficacy profiles. Viminol is a racemic mixture of six stereoisomers, where only the R2 isomer possesses potent μ-opioid agonist activity (approximately 5.5× more potent than morphine), while the S2 isomer acts as an antagonist that minimizes dependence liability [1]. This intrinsic mixed agonist-antagonist profile is absent in pure μ-agonists like morphine or codeine. Clinically, 70 mg oral viminol demonstrates analgesic efficacy equivalent to 30 mg codeine in postoperative dental pain, but with a distinct safety and tolerability profile that cannot be extrapolated from other opioids [2]. Furthermore, viminol's unique α-pyrryl-2-aminoethanol scaffold results in receptor binding kinetics and downstream signaling that differ from classical opioids, making it a non-interchangeable tool for mechanism-of-action studies [3].

Quantitative Differentiation of Viminol (CAS 21363-18-8) Against Key Comparator Compounds


Viminol R2 Isomer Exhibits 5.5× Greater Potency than Morphine at μ-Opioid Receptors

Among the six stereoisomers of viminol, only the 1S-(R,R)-disecbutyl isomer (R2 isomer) exhibits potent μ-opioid receptor (MOR) agonism. This specific isomer demonstrates approximately 5.5-fold greater potency than morphine in μ-opioid receptor activation assays [1]. In contrast, four of the six stereoisomers are inactive, and the S2 isomer acts as an antagonist, contributing to the racemate's mixed agonist-antagonist profile [1]. This stereochemical specificity is unique among clinically used opioid analgesics and provides a defined molecular tool for dissecting opioid receptor signaling pathways.

Opioid Pharmacology Receptor Binding Stereoisomer Potency

Viminol 70 mg Demonstrates Analgesic Equivalence to Codeine 30 mg in Postoperative Dental Pain

In a randomized, double-blind, split-mouth clinical trial involving 120 third molar extractions in 30 patients, oral viminol 70 mg demonstrated analgesic efficacy statistically equivalent to codeine 30 mg in managing acute postoperative pain [1]. Pain intensity scores on days 1 and 2 post-surgery were similar between groups (7 and 4 on a visual analog scale, respectively). While codeine-treated patients reported marginally lower pain on days 3-5, these differences did not reach statistical significance [1]. Both medications were found to be "equipotent for the proposed pain model" [1].

Clinical Analgesia Postoperative Pain Randomized Controlled Trial

Intravenous Viminol R2 10 mg Produces Analgesia Comparable to Pentazocine 30 mg with No Observed Adverse Effects

A double-blind, between-subjects study in 42 postoperative pain patients compared single intravenous doses of Viminol R2 10 mg, Pentazocine 30 mg, and placebo [1]. Both Viminol R2 and Pentazocine produced significantly greater analgesia than placebo in terms of time-course and frequency of satisfactory pain relief (p<0.05). Notably, no statistically significant differences were found between Viminol R2 and Pentazocine in analgesic efficacy [1]. Importantly, no side effects were observed in any patient treated with Viminol R2, whereas pentazocine is known to produce psychotomimetic effects and dysphoria at therapeutic doses [1].

Postoperative Analgesia Opioid Comparison Safety Profile

Viminol 70 mg Shows Comparable Analgesic Efficacy to Paracetamol 500 mg + Codeine 30 mg Combination in Dental Surgery

A randomized, controlled, mono-blinded trial in 36 participants undergoing surgical removal of impacted mandibular third molars compared viminol hydroxybenzoate 70 mg to a combination of paracetamol 500 mg plus codeine 30 mg [1]. Pain was assessed using the Visual Analog Scale (VAS) and the 6-point Behavioral Rating Scale (BRS-6) for pain. Results demonstrated that viminol provided statistically comparable postoperative analgesia to the paracetamol/codeine combination, with no significant differences in pain scores across most time points [1].

Postoperative Analgesia Combination Analgesics Dental Pain

Viminol R2 and Morphine Share Dopaminergic Mechanisms in Striatum but Differ in Downstream Signaling Profiles

In a comparative study of molecular mechanisms in rat striatum, both analgesic doses of morphine (52 µmol/kg i.p.) and viminol R2 (7 µmol/kg i.p.) increased the turnover rate of dopamine (DA) but failed to increase striatal cAMP concentrations or alter the affinity of tyrosine hydroxylase for its pteridine cofactor [1]. However, haloperidol (2.6 µmol/kg i.p.) produced a distinct profile, increasing TH affinity and blocking DA-activated adenylate cyclase. Importantly, (+)-amphetamine (4.8 µmol/kg i.p.) increased both DA turnover and striatal cAMP content, a pattern not observed with either morphine or viminol R2 [1]. These data indicate that while viminol R2 and morphine share dopaminergic effects in striatum, each drug possesses a specific profile in its action on molecular mechanisms controlling striatal dopaminergic synapses [1].

Neuropharmacology Dopamine Turnover Striatal Mechanisms

Viminol R2 Produces Morphine-Like Discriminative Stimulus Effects with Shorter Duration of Action

In rats trained to discriminate 3 mg/kg morphine sulfate from saline, the R2 isomer of viminol produced dose-dependent morphine-like responding, with complete generalization to morphine at the 2.5 mg/kg dose of R2 viminol [1]. The morphine-like discriminative stimulus properties of R2 viminol were reversed by naloxone in a dose-dependent fashion, with total blockade achieved by 0.1 mg/kg naloxone [1]. R2 viminol, like morphine, exhibited a biphasic effect on response rate, with low doses increasing and high doses suppressing responding. Notably, R2 viminol had an overall shorter time course of action than that reported for morphine [1].

Behavioral Pharmacology Drug Discrimination Opioid Subjective Effects

Optimal Research and Procurement Scenarios for Viminol (CAS 21363-18-8) Based on Quantitative Evidence


1. Opioid Receptor Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Defined Agonist/Antagonist Pairs

Viminol's six stereoisomers provide a unique chemical biology toolset for SAR studies of μ-opioid receptors. The R2 isomer is a potent μ-agonist (~5.5× morphine potency), while the S2 isomer is an antagonist, and four isomers are inactive [1]. This stereochemical resolution within a single α-pyrryl-2-aminoethanol scaffold enables precise mapping of receptor binding determinants without confounding chemotype variables. Procurement of racemic viminol, or ideally isolated stereoisomers, is indicated for laboratories conducting molecular pharmacology studies on opioid receptor activation, biased signaling, or allosteric modulation.

2. Acute Postoperative Pain Models Requiring a Codeine-Alternative Opioid with Distinct Metabolic and Safety Profile

Clinical evidence demonstrates that 70 mg oral viminol produces analgesia equivalent to 30 mg codeine in third molar extraction pain models [1] and to paracetamol 500 mg + codeine 30 mg combination [2]. Unlike codeine, which requires CYP2D6-mediated bioactivation to morphine, viminol is directly active, eliminating pharmacogenetic variability in analgesic response. This makes viminol a more consistent tool for pain studies where codeine's variable metabolism would introduce confounding effects. Additionally, viminol's mixed agonist-antagonist racemic composition may confer a lower abuse and respiratory depression liability compared to pure μ-agonists [3].

3. Neuropharmacology Research on Opioid-Dopamine Interactions in Striatal Pathways

Viminol R2 and morphine share the property of increasing striatal dopamine turnover without elevating cAMP levels or altering tyrosine hydroxylase affinity [1]. However, viminol R2 exhibits a shorter duration of action and distinct molecular signaling profile [2]. For studies requiring a μ-opioid agonist that engages striatal dopaminergic systems but with a cleaner pharmacological profile than morphine (no active metabolites, simpler PK/PD relationship), viminol R2 is the preferred research tool. This is particularly relevant for investigations of opioid-induced neuroplasticity, reward circuitry, and the neurochemical basis of opioid tolerance and dependence.

4. Behavioral Pharmacology Studies Requiring Naloxone-Reversible, Morphine-Like Discriminative Stimulus with Rapid Offset

Viminol R2 fully generalizes to a morphine discriminative stimulus cue in rats at 2.5 mg/kg, and this effect is completely reversed by 0.1 mg/kg naloxone [1]. Critically, R2 viminol demonstrates a shorter overall time course than morphine, offering experimental advantages in studies requiring repeated dosing within a single session or precise temporal control over opioid-induced interoceptive states. This property is particularly valuable in drug discrimination assays, self-administration paradigms, and studies of opioid-induced conditioned place preference or aversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Viminol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.